Zotiraciclib - 1204918-72-8

Zotiraciclib

Catalog Number: EVT-254322
CAS Number: 1204918-72-8
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zotiraciclib (SB1317) is a synthetic, low molecular weight, orally active, multi-kinase inhibitor. [, ] It exhibits a unique spectrum of kinase activity, primarily targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). [, ] This selectivity makes it a promising candidate for research in hematological malignancies and potentially solid tumors. [, , ]

Synthesis Analysis

Zotiraciclib is synthesized via a ring-closing metathesis (RCM) strategy. [, ] The process involves coupling two halves of the molecule to form a diene, which then undergoes RCM using either Grubbs or Zhan catalysts. [, ] Notably, this RCM reaction requires acidic conditions to neutralize the basic center, enabling metathesis. [, ]

Molecular Structure Analysis

The primary chemical reaction involved in Zotiraciclib synthesis is the ring-closing metathesis (RCM). [, ] This reaction requires acidic conditions (HCl or trifluoroacetic acid) to proceed effectively and predominantly yields trans isomers. []

Mechanism of Action

Zotiraciclib primarily functions by inhibiting multiple kinases, primarily CDKs (CDK1, 2, 7, and 9), JAK2, and FLT3. [, , ]

In hematological malignancies:

  • Zotiraciclib inhibits FLT3, a frequently mutated gene in acute myeloid leukemia (AML). []
  • It also targets CDK1, 2, and 9, impacting cell cycle control and enhancing apoptosis. []

In gliomas:

  • Zotiraciclib suppresses CDK9, leading to the depletion of survival proteins like c-MYC and MCL-1, often overexpressed in glioblastoma. []
  • It disrupts transcriptional processes and mitochondrial function, particularly in IDH-mutant gliomas. [, , ]
  • This disruption, coupled with NAD+ production suppression and oxidative stress, contributes to cell death in these specific glioma types. []
Physical and Chemical Properties Analysis

Zotiraciclib exhibits favorable physicochemical properties, including: []

The correlation between logD*solubility and AUC(0-inf) was used to predict its oral bioavailability during lead optimization. []

Applications
  • Hematological malignancies: Preclinical studies have shown efficacy in models of acute myeloid leukemia (AML) and B-cell lymphoma. [] Zotiraciclib demonstrated significant antitumor activity in both in vitro and in vivo models. []
  • Glioblastoma: It is being investigated as a potential treatment for glioblastoma, particularly in elderly patients and those with recurrent disease. [, ] Research suggests selective activity in IDH-mutant gliomas. [, ]
  • Pediatric Diffuse Midline Gliomas: Studies are exploring its efficacy against diffuse midline gliomas, including DIPG, due to its ability to disrupt transcription, a known vulnerability of these tumors. []
Future Directions
  • Understanding resistance mechanisms: Further investigation is needed to elucidate the mechanisms of resistance to Zotiraciclib, particularly in glioblastoma. []
  • Combination therapies: Exploring its potential in combination therapies, especially with existing chemotherapeutic agents, to enhance efficacy and overcome resistance. []
  • Biomarker development: Identifying predictive biomarkers for response to treatment to guide patient selection and personalize therapy. [, ]
  • Pediatric applications: Expanding research on its use in pediatric brain tumors, including optimization of dosing and combination strategies. []

Temozolomide

Compound Description: Temozolomide is an alkylating agent frequently used as a chemotherapy medication for various cancers, including glioblastoma. [, , , ]

Relevance: Temozolomide is often used in combination with Zotiraciclib in the treatment of glioblastoma. [, , , ] These studies investigate the synergistic effects of both drugs and their combined toxicity profiles.

SB1317

Compound Description: SB1317 (also known as TG02) is a pyrimidine derivative and an orally active multi-kinase inhibitor. [] It exhibits potent inhibitory activity against CDK1, CDK2, CDK9, FLT3, and JAK2. [, , , ] SB1317 demonstrates good oral bioavailability and has been investigated for its anti-tumor efficacy in hematological malignancies. [, , ]

Relevance: SB1317 is another name for Zotiraciclib, often used in earlier research publications. [, , , ] Studies investigating SB1317 laid the groundwork for the development of Zotiraciclib as a potential anti-cancer drug.

Relevance: SB1518 highlights the successful application of RCM in the synthesis of kinase inhibitors, including Zotiraciclib. [] Though its structure is not explicitly defined, its synthesis strategy connects it to Zotiraciclib.

Lerapolturev

Compound Description: Lerapolturev is a viral immunotherapy agent. [] It induces inflammation in glioblastoma and has shown promising results in both adult and pediatric patients. []

Relevance: Lerapolturev represents a distinct therapeutic approach for glioblastoma compared to Zotiraciclib. [] While Zotiraciclib targets specific kinases, Lerapolturev leverages the immune system to fight cancer cells. This contrast highlights the diverse strategies under investigation for treating this challenging disease.

Properties

CAS Number

1204918-72-8

Product Name

Zotiraciclib

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.